(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol
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Overview
Description
(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol is a chiral compound with a specific configuration at the second carbon atom. This compound features a pyrimidine ring substituted with a butyl group at the 6-position and an amino group at the 4-position, which is further connected to a propanol moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Butyl Substitution: The butyl group is introduced at the 6-position of the pyrimidine ring via a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amino Group Introduction: The amino group at the 4-position is introduced through a nucleophilic substitution reaction using an appropriate amine.
Propanol Moiety Addition: The final step involves the addition of the propanol moiety through a reductive amination reaction, where the amino group reacts with a propanal derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to a dihydropyrimidine using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., butyl chloride), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dihydropyrimidines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. The butyl and propanol moieties contribute to the compound’s hydrophobic and hydrophilic balance, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[(6-methylpyrimidin-4-yl)amino]propan-2-ol: Similar structure but with a methyl group instead of a butyl group.
(2R)-1-[(6-ethylpyrimidin-4-yl)amino]propan-2-ol: Similar structure but with an ethyl group instead of a butyl group.
(2R)-1-[(6-isopropylpyrimidin-4-yl)amino]propan-2-ol: Similar structure but with an isopropyl group instead of a butyl group.
Uniqueness
(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol is unique due to its specific butyl substitution, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and isopropyl analogs. The butyl group enhances the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
(2R)-1-[(6-butylpyrimidin-4-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-10-6-11(14-8-13-10)12-7-9(2)15/h6,8-9,15H,3-5,7H2,1-2H3,(H,12,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLZUKURPFBIIM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=NC=N1)NC[C@@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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